5-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine
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Overview
Description
5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that contains both bromine and iodine atoms. This compound is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine involves a [3 + 2] cycloaddition reaction between azinium-N-imines and nitriles in the presence of copper acetate . This reaction is typically carried out under microwave irradiation, which enhances the reaction rate and yields the desired product in good-to-excellent yields .
Industrial Production Methods
The industrial production of 5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine often involves large-scale synthesis using similar cycloaddition reactions. The use of microwave-mediated, catalyst-free methods is preferred due to their eco-friendly nature and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper acetate for cycloaddition reactions and various nucleophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridines and other heterocyclic compounds with potential biological activities .
Scientific Research Applications
5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of biologically active compounds, including inhibitors of various enzymes and receptors.
Material Science: The compound is utilized in the development of new materials with unique properties.
Biological Studies: It serves as a probe in biological studies to understand the mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-tosyl-1,2,4-triazolo[1,5-a]pyridine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-5-carbonitrile
- 5-Bromo-2-iodopyrimidine
Uniqueness
5-Bromo-2-iodo[1,2,4]triazolo[1,5-a]pyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and biological activity compared to other similar compounds. This dual halogenation allows for versatile chemical modifications and a broad range of applications in various fields .
Properties
Molecular Formula |
C6H3BrIN3 |
---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
5-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C6H3BrIN3/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H |
InChI Key |
BJSKHSREGVITGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NN2C(=C1)Br)I |
Origin of Product |
United States |
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